molecular formula C17H17N3O3S B3001255 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one CAS No. 442531-96-6

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B3001255
CAS No.: 442531-96-6
M. Wt: 343.4
InChI Key: MIVGSTJINDWPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure with a thiadiazole ring and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with thiosemicarbazide under acidic conditions.

    Coupling with Chromen-2-one: The thiadiazole intermediate is then coupled with a chromen-2-one derivative through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various alkyl or aryl groups.

Scientific Research Applications

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-12-7-6-10-8-13(16(22)23-14(10)9-12)15-19-20-17(24-15)18-11-4-2-1-3-5-11/h6-9,11,21H,1-5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVGSTJINDWPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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